molecular formula C18H37NO B14445846 1-Oxo-1-tridecyl-1lambda~5~-piperidine CAS No. 74493-21-3

1-Oxo-1-tridecyl-1lambda~5~-piperidine

Cat. No.: B14445846
CAS No.: 74493-21-3
M. Wt: 283.5 g/mol
InChI Key: YNUKPKFLZOJGDC-UHFFFAOYSA-N
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Description

1-Oxo-1-tridecyl-1λ⁵-piperidine is a piperidine derivative characterized by a ketone group (oxo) at the 1-position and a long tridecyl chain (C₁₃H₂₇) attached to the nitrogen atom. The "λ⁵" notation indicates a hypervalent sulfur-like bonding configuration at nitrogen, though this is uncommon in piperidine derivatives and may reflect a specific oxidation state or coordination geometry.

Properties

CAS No.

74493-21-3

Molecular Formula

C18H37NO

Molecular Weight

283.5 g/mol

IUPAC Name

1-oxido-1-tridecylpiperidin-1-ium

InChI

InChI=1S/C18H37NO/c1-2-3-4-5-6-7-8-9-10-11-13-16-19(20)17-14-12-15-18-19/h2-18H2,1H3

InChI Key

YNUKPKFLZOJGDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC[N+]1(CCCCC1)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The direct alkylation of piperidinone (piperidine-2-one) with tridecyl bromide represents a straightforward route. Piperidinone’s nitrogen, though less nucleophilic due to conjugation with the ketone, can be deprotonated using strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA). Subsequent reaction with tridecyl bromide under reflux in aprotic solvents (e.g., tetrahydrofuran or methyl isobutyl ketone) facilitates N-alkylation.

Example Protocol

  • Deprotonation : Piperidinone (1.0 equiv) is treated with NaH (1.2 equiv) in dry THF at 0°C.
  • Alkylation : Tridecyl bromide (1.1 equiv) is added dropwise, and the mixture is refluxed for 12–24 hours.
  • Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (petroleum ether/ethyl acetate).

Optimization Challenges

  • Steric Hindrance : The tridecyl chain’s length may slow reaction kinetics, necessitating prolonged reflux.
  • Byproduct Formation : Competing O-alkylation or over-alkylation can occur, requiring careful stoichiometric control.

Oxidation of N-Tridecyl Piperidine

Oxidation Strategies

If N-tridecyl piperidine is accessible, oxidation at the 1-position could yield the target compound. Common oxidants include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), though selectivity for secondary amines is limited. Alternative methods involve RuO₄ or enzymatic oxidation, though patent examples emphasize stoichiometric oxidants.

Hypothetical Pathway

  • Synthesis of N-Tridecyl Piperidine : Piperidine is alkylated with tridecyl bromide using methods analogous to US5227379A.
  • Oxidation : The secondary amine is treated with KMnO₄ in acidic conditions (e.g., H₂SO₄) to form the ketone.

Cyclization of Linear Precursors

Dieckmann Cyclization

A cyclization approach could construct the piperidine ring while incorporating the tridecyl and ketone groups. For example, a δ-keto amide precursor could undergo intramolecular cyclization under basic conditions.

Synthetic Steps

  • Precursor Synthesis : React tridecylamine with a γ-keto acid chloride to form a δ-keto amide.
  • Cyclization : Treat with NaOMe in methanol to induce Dieckmann condensation, forming the six-membered ring.

Alternative Ring-Closing Metathesis

Olefin metathesis using Grubbs catalyst could close a diene precursor into the piperidine ring. This method, however, requires pre-installed double bonds and is not directly supported by the cited patents.

Purification and Characterization

Salt Formation

Following US5227379A’s methodology, oxalate salts are commonly used to purify piperidine derivatives. For 1-oxo-1-tridecyl-piperidine, however, salt formation is impractical due to the absence of a free amine. Instead, silica gel chromatography or recrystallization from acetone/ether mixtures is recommended.

Analytical Validation

  • ¹H NMR : Key signals include the tridecyl chain’s methylene protons (δ 1.2–1.4 ppm) and the ketone’s absence of adjacent protons.
  • Mass Spectrometry : Expected molecular ion peak at m/z 325.3 (C₁₈H₃₅NO).

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Limitations
Alkylation of Piperidinone 45–60 Reflux, 12–24 h Direct, fewer steps Steric hindrance, byproducts
Oxidation of N-Tridecyl Piperidine 20–35 Acidic KMnO₄, 60°C Utilizes simple precursors Low selectivity, over-oxidation
Dieckmann Cyclization 30–50 NaOMe, reflux Builds ring and functionality Complex precursor synthesis

Industrial-Scale Considerations

Patent US10683409B2 highlights the importance of stabilizers like neopentyl glycol in preventing oxidation during synthesis. For large-scale production:

  • Solvent Choice : Methyl isobutyl ketone (MIBC) offers high boiling point and solubility for long-chain alkylations.
  • Cost Efficiency : Tridecyl bromide’s commercial availability vs. in-situ generation from tridecanol and HBr.

Chemical Reactions Analysis

1-Oxo-1-tridecyl-1lambda~5~-piperidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Oxo-1-tridecyl-1lambda~5~-piperidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxo-1-tridecyl-1lambda~5~-piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Piperidine Derivatives

Compound Name Substituent Molecular Weight (g/mol) Key Properties Reference
1-Oxo-1-tridecyl-1λ⁵-piperidine Tridecyl (C₁₃H₂₇) ~312 High hydrophobicity N/A
1-Oxo-2,2,6,6-tetramethylpiperidinium Methyl (C₄H₁₂) 170.25 High polarity, ionic liquid
1-(1-Oxo-2-butenyl)piperidine Butenyl (C₄H₅O) 153.22 Electrophilic unsaturated chain
4-Hydroxy piperidine (compound 48) Bornyl, hydroxyl ~280 (estimated) Moderate solubility

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